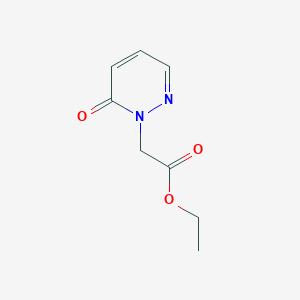

Ethyl (6-oxopyridazin-1(6H)-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(6-oxopyridazin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8(12)6-10-7(11)4-3-5-9-10/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRHWJVYWVLEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl (6-oxopyridazin-1(6H)-yl)acetate

Foreword: The Strategic Importance of the Pyridazinone Scaffold in Modern Drug Discovery

The pyridazinone ring system is a privileged scaffold in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1] Its inherent structural features, including hydrogen bond donors and acceptors, and a conformationally restrained framework, allow for potent and selective interactions with a variety of biological targets.[1][2] This has led to the development of pyridazinone-containing molecules with applications as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[2][3][4] Ethyl (6-oxopyridazin-1(6H)-yl)acetate, the subject of this guide, is a key intermediate, providing a versatile handle for further chemical elaboration and the synthesis of compound libraries for drug screening and development.[5][6] Understanding its synthesis is therefore of fundamental importance for researchers in the field.

This guide provides a comprehensive overview of the synthesis of Ethyl (6-oxopyridazin-1(6H)-yl)acetate, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices to ensure reproducibility and high yields.

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and efficient synthesis of Ethyl (6-oxopyridazin-1(6H)-yl)acetate is achieved through a two-step sequence. This strategy involves the initial formation of the pyridazinone core, followed by its N-alkylation to introduce the ethyl acetate moiety.

Diagram of the General Synthetic Pathway

Caption: General two-step synthesis of Ethyl (6-oxopyridazin-1(6H)-yl)acetate.

Step 1: Synthesis of the Pyridazin-3(2H)-one Core

The formation of the pyridazinone ring is typically accomplished through the condensation of maleic anhydride with hydrazine hydrate.[7][8][9][10] This reaction proceeds via a nucleophilic acyl substitution followed by intramolecular cyclization and dehydration.

Mechanistic Insights

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on a carbonyl carbon of maleic anhydride. This ring-opens the anhydride to form a maleic hydrazide intermediate.[7][9] Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carboxylic acid group, followed by dehydration, yields the stable 6-membered pyridazinone ring, also known as maleic hydrazide.[7][9] The choice of solvent can influence the reaction; acetic acid is commonly used as it facilitates the reaction and can help to control the formation of side products.[7][8][9]

Step 2: N-Alkylation of Pyridazin-3(2H)-one

The second and final step is the N-alkylation of the pyridazin-3(2H)-one with ethyl bromoacetate. This is a classic Williamson ether synthesis-type reaction, specifically an N-alkylation, which proceeds via an SN2 mechanism.

Causality in Experimental Design

The choice of reagents and conditions for this step is critical for achieving a high yield and purity of the final product.

-

Base: A base is required to deprotonate the nitrogen atom of the pyridazinone ring, making it a more potent nucleophile. Potassium carbonate (K₂CO₃) is a commonly used base for this purpose due to its moderate basicity, low cost, and ease of removal after the reaction.[5][11][12] Stronger bases could potentially lead to side reactions.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is typically employed.[3][11][13] These solvents are capable of dissolving both the pyridazinone salt and the alkylating agent, facilitating the reaction while not interfering with the nucleophilic attack.

-

Phase Transfer Catalyst (PTC): In some protocols, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) is added.[11][13][14][15] A PTC is particularly useful in solid-liquid systems, where it helps to transport the deprotonated pyridazinone from the solid phase (K₂CO₃) into the organic phase where the reaction with ethyl bromoacetate occurs, thereby increasing the reaction rate.

-

Alkylating Agent: Ethyl bromoacetate is a common and effective alkylating agent for this synthesis.[5][11][12][14][15] The bromine atom is a good leaving group, and the ethyl ester provides the desired acetate functionality.

-

Temperature and Reaction Time: The alkylation is often carried out at room temperature or with gentle heating (e.g., 50 °C) to ensure a reasonable reaction rate without promoting decomposition or side reactions.[5] Reaction times can vary from a few hours to 24 hours, and progress is typically monitored by thin-layer chromatography (TLC).[3][13] Microwave-assisted synthesis has been shown to dramatically reduce the reaction time to as little as 10 minutes.[14]

Detailed Experimental Protocol

The following protocol is a synthesized and optimized procedure based on published literature.[5][13][14][15]

Diagram of the Experimental Workflow

Caption: Step-by-step workflow for the N-alkylation of pyridazinone.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Typical Molarity/Purity | Supplier |

| Pyridazin-3(2H)-one | 96.09 | >98% | Standard Chemical Suppliers |

| Ethyl bromoacetate | 167.00 | >98% | Standard Chemical Suppliers |

| Potassium Carbonate (K₂CO₃) | 138.21 | Anhydrous, >99% | Standard Chemical Suppliers |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | >98% | Standard Chemical Suppliers |

| Dimethylformamide (DMF) | 73.09 | Anhydrous | Standard Chemical Suppliers |

| Ethyl Acetate | 88.11 | ACS Grade | Standard Chemical Suppliers |

| Saturated NaCl solution (Brine) | N/A | Saturated | Laboratory Prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Granular | Standard Chemical Suppliers |

| Silica Gel | N/A | 60-120 mesh | Standard Chemical Suppliers |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine pyridazin-3(2H)-one (e.g., 10 mmol, 1.0 eq), anhydrous potassium carbonate (e.g., 20 mmol, 2.0 eq), and tetrabutylammonium bromide (e.g., 1 mmol, 0.1 eq) in anhydrous dimethylformamide (DMF, e.g., 50 mL).

-

Addition of Alkylating Agent: To this stirred suspension, add ethyl bromoacetate (e.g., 11 mmol, 1.1 eq) dropwise at room temperature.

-

Reaction: The reaction mixture is then stirred at 50°C for 2 hours or at room temperature for 24 hours.[5] The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and diluted with water (e.g., 100 mL) and ethyl acetate (e.g., 150 mL).[5]

-

Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are then washed with saturated aqueous sodium chloride (brine, 1 x 100 mL).[5]

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[5]

-

Purification: The resulting residue is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether or hexane to afford the pure Ethyl (6-oxopyridazin-1(6H)-yl)acetate as a solid.[5] Further purification can be achieved by recrystallization from a suitable solvent like acetone.[3][13]

Expected Yield and Characterization

Yields for this reaction are typically reported in the range of 70-96%.[5][14] The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H-NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the acetate methylene protons, and signals corresponding to the protons on the pyridazinone ring.

-

IR Spectroscopy: The IR spectrum will exhibit strong absorption bands for the ester carbonyl (C=O) around 1740-1750 cm⁻¹ and the amide carbonyl (C=O) of the pyridazinone ring around 1660-1670 cm⁻¹.[3][13][14]

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

Applications in Drug Development

The ethyl acetate moiety on the pyridazinone core serves as a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drug molecules.[15] This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. For example, derivatives of this core structure have been investigated as inhibitors of PRMT5, a target in cancer therapy.[5][6]

Conclusion

The synthesis of Ethyl (6-oxopyridazin-1(6H)-yl)acetate is a robust and well-established process that provides access to a valuable building block for drug discovery. By understanding the underlying mechanisms and the rationale for the chosen experimental conditions, researchers can reliably produce this key intermediate in high yield and purity. The versatility of the pyridazinone scaffold ensures that this synthetic route will remain relevant in the ongoing quest for novel therapeutics.

References

- Abiha, K., et al. (2018). Synthesis and biological evaluation of new pyridazinone derivatives.

- Boukharsa, Y., et al. (2016). Synthesis, characterization and antidepressant activity of new pyridazinone derivatives.

-

Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. bioRxiv. Available at: [Link]

-

Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. RCSB PDB. Available at: [Link]

-

Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

- Ibrahim, E. H., et al. (2017). Design, synthesis and biological evaluation of novel pyridazinone derivatives as potential analgesic and anti-inflammatory agents.

- Kamble, R. D., et al. (2017). Synthesis and anticancer activity of novel pyridazinone derivatives.

-

Synthesis of Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate. MDPI. Available at: [Link]

-

Synthetic route for preparation of pyridazinone derivatives (3–17). ResearchGate. Available at: [Link]

- Khokra, S. L., et al. (2016). Synthesis and antioxidant activity of some new pyridazinone derivatives.

- Nauen, R., & Bretschneider, T. (2002). New insecticides with pyridazinone core.

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

- The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society.

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. IntechOpen. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. National Institutes of Health. Available at: [Link]

- Maleic hydrazide preparation method. Google Patents.

-

Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

- Yamada, T., et al. (1981). Studies on anti-ulcer agents. I. The synthesis and pharmacology of 6-substituted-3(2H)-pyridazinone derivatives.

-

Process design for the production of maleic acid hydrazide for weed control. VTechWorks. Available at: [Link]

-

The Reactions of Maleic Anhydride with Hydrazine Hydrate. ResearchGate. Available at: [Link]

-

Synthesis of different substituted pyridazinone derivatives and their anticonvulsant activity. ResearchGate. Available at: [Link]

-

Synthesis of pyridazinone derivatives. ResearchGate. Available at: [Link]

-

reaction of substituted hydrazine with maleic anhydride. Brainly.in. Available at: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. CN105693623A - Maleic hydrazide preparation method - Google Patents [patents.google.com]

- 9. datapdf.com [datapdf.com]

- 10. brainly.in [brainly.in]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Ethyl (6-oxopyridazin-1(6H)-yl)acetate and its Derivatives: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The pyridazinone moiety represents a class of nitrogen-containing heterocycles that is of significant interest to the fields of medicinal chemistry, drug development, and materials science. These six-membered rings, containing two adjacent nitrogen atoms, serve as a "privileged scaffold"—a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. Pyridazinone derivatives are known to possess a wide array of biological activities, including anti-cancer, anti-inflammatory, analgesic, and anti-depressant properties.[1][2]

This technical guide focuses on Ethyl (6-oxopyridazin-1(6H)-yl)acetate, a key functionalized derivative of the pyridazinone core. While data on the unsubstituted parent compound is limited, its substituted analogs are pivotal intermediates in the synthesis of highly targeted therapeutics. We will delve into the fundamental chemical properties, robust synthetic protocols, and critical applications of this compound class, with a particular focus on its role in the development of covalent inhibitors for challenging drug targets. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Molecular Identity and Physicochemical Properties

The foundational structure consists of a pyridazinone ring N-alkylated with an ethyl acetate group. This substitution is crucial as it provides a reactive handle for further chemical modifications while influencing the molecule's overall solubility and electronic properties.

Caption: Chemical structure of Ethyl (6-oxopyridazin-1(6H)-yl)acetate.

Compound Identifiers

Precise identification is critical for regulatory and experimental consistency. Below are identifiers for a representative and widely used analog, Ethyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate.

| Identifier | Value | Source |

| IUPAC Name | Ethyl 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate | N/A |

| CAS Number | 932-22-9 (for the precursor 4,5-dichloropyridazin-3(2H)-one) | [3] |

| Molecular Formula | C₈H₈Cl₂N₂O₃ | [3][4] |

| Molecular Weight | 251.07 g/mol | [3] |

Physicochemical Data

| Property | Value | Compound Derivative | Source |

| Physical State | White Solid / Colourless Blocks | Dichloro / Methoxybenzyl-methyl | [1][3] |

| Melting Point | 406–408 K (133-135 °C) | Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate | [1] |

| Solubility | Soluble in DMF, Ethyl Acetate | Dichloro | [3] |

| Topological Polar Surface Area (TPSA) | 81.42 Ų | Hydroxy-isopropyl (Predicted) | [5] |

| LogP (n-octanol/water) | 0.6354 | Hydroxy-isopropyl (Predicted) | [5] |

Synthesis and Mechanistic Insights

The most reliable and scalable synthesis of Ethyl (6-oxopyridazin-1(6H)-yl)acetate derivatives involves the N-alkylation of a corresponding pyridazin-3(2H)-one precursor. This reaction is a classic example of an Sₙ2 substitution.

Causality Behind Experimental Choices:

-

Reactants: The pyridazinone precursor provides the core scaffold. Ethyl bromoacetate serves as the electrophile, delivering the ethyl acetate moiety. The bromine atom is an excellent leaving group, facilitating the reaction.

-

Base: A mild inorganic base, such as potassium carbonate (K₂CO₃), is employed. Its role is to deprotonate the nitrogen atom of the pyridazinone ring, generating a nucleophilic anion. This step is critical for initiating the attack on the electrophilic carbon of ethyl bromoacetate.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is the solvent of choice. It effectively dissolves the reactants and, most importantly, solvates the potassium cation without forming a strong solvation shell around the pyridazinone anion, thus preserving its nucleophilicity for an efficient Sₙ2 reaction.

-

Temperature: Moderate heating (e.g., 50 °C) is often applied to increase the reaction rate without promoting significant side reactions or decomposition.[3]

Caption: General workflow for the synthesis of a dichlorinated derivative.

Detailed Experimental Protocol

The following protocol for the synthesis of Ethyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate is adapted from established literature procedures and serves as a self-validating system.[3][6]

-

Reaction Setup: To a solution of 4,5-dichloropyridazin-3(2H)-one (30 g, 181.84 mmol) in DMF (150 mL), add potassium carbonate (50.27 g, 363.69 mmol).

-

Addition of Reagent: Add ethyl 2-bromoacetate (33.40 g, 200.03 mmol) to the mixture at room temperature (25 °C).

-

Reaction Execution: Heat the reaction mixture to 50 °C and stir for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture and dilute with water (100 mL) and ethyl acetate (300 mL). Separate the organic layer.

-

Washing: Wash the organic layer with saturated aqueous sodium chloride (brine, 200 mL) to remove residual DMF and inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether, to yield the title compound as a white solid (38.4 g, 84% yield).[3]

Spectroscopic and Structural Characterization

Unambiguous characterization of the synthesized compound is essential to confirm its identity and purity. Standard analytical techniques provide a detailed fingerprint of the molecule. The data presented here is for the derivative Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate.[1]

| Technique | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Assignment |

| IR Spectroscopy | 1743 | C=O stretch (ester) |

| 1660 | C=O stretch (amide, pyridazinone ring) | |

| 1599 | C=C stretch (aromatic/heterocyclic) | |

| 1205 | C-N stretch | |

| ¹H NMR (CDCl₃) | 1.23 (t, 3H) | -CH₂-CH₃ (ethyl group) |

| 4.17 (q, 2H) | -O-CH₂ -CH₃ (ethyl group) | |

| 4.87 (s, 2H) | -N-CH₂ -CO (acetate methylene) | |

| 6.48 (s, 1H) | Pyridazinone ring proton | |

| ¹³C NMR (CDCl₃) | 14.11 | -CH₂-C H₃ (ethyl group) |

| 51.34 | -N-C H₂-CO (acetate methylene) | |

| 60.95 | -O-C H₂-CH₃ (ethyl group) | |

| 161.19 | C =O (amide, pyridazinone ring) | |

| 169.52 | C =O (ester) |

Structural Insights from Crystallography: X-ray crystallography studies on derivatives reveal that the pyridazinone ring is nearly planar.[7] The ethyl acetate group is typically oriented almost perpendicular to the plane of the heterocyclic ring.[1][2][7] This orthogonal relationship minimizes steric hindrance and influences the molecule's intermolecular packing in the solid state, which is often governed by C—H⋯O hydrogen bonds and π-stacking interactions.[1][2]

Chemical Reactivity and Applications in Medicinal Chemistry

The true value of Ethyl (6-oxopyridazin-1(6H)-yl)acetate lies in its utility as a versatile synthetic intermediate. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, expanding the chemical diversity accessible from this scaffold.

Key Application: Covalent Inhibitors of PRMT5

A prominent application for halogenated derivatives, such as Ethyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate, is in the synthesis of covalent inhibitors targeting Protein Arginine Methyltransferase 5 (PRMT5).[8] PRMT5 is a critical enzyme in oncology, and its inhibition is a promising therapeutic strategy.[8]

Mechanism of Action: In this context, the halogenated pyridazinone core functions as a masked Michael acceptor. It is a key component of inhibitors designed to bind at the PRMT5-substrate adaptor interface.[3][6] The inhibitor forms a covalent bond with a specific cysteine residue (Cys278) within the PRMT5 protein.[8] This irreversible binding effectively blocks the interaction between PRMT5 and its substrate adaptor proteins, leading to the inhibition of substrate methylation and subsequent anti-tumor activity.[3][8]

Caption: Role as a building block for covalent PRMT5 inhibitors.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling Ethyl (6-oxopyridazin-1(6H)-yl)acetate and its derivatives.

-

GHS Hazard Statements: Based on data for analogous compounds, this chemical class may be associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[9] Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container.[9] The compound is expected to be stable under recommended storage conditions.[9]

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations, typically through a licensed chemical destruction facility.[9]

Conclusion

Ethyl (6-oxopyridazin-1(6H)-yl)acetate and its derivatives are more than just simple heterocyclic molecules; they are enabling tools for modern drug discovery. Their straightforward synthesis, coupled with the tunable reactivity of the pyridazinone core, makes them exceptionally valuable building blocks. The demonstrated success in creating highly selective and potent covalent inhibitors for challenging targets like PRMT5 underscores their importance. For researchers and drug development professionals, a thorough understanding of the synthesis, properties, and reactivity of this scaffold is crucial for leveraging its full potential in the creation of next-generation therapeutics.

References

-

Zaoui, Y., et al. (2022). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. IUCrData, 7(6). Available at: [Link][1]

-

Bonday, Z. Q., et al. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. bioRxiv. Available at: [Link][3]

-

Bonday, Z. Q., et al. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. PMC. Available at: [Link][6]

-

Zaoui, Y., et al. (2022). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. ResearchGate. Available at: [Link][2]

-

MOLBASE. (n.d.). ethyl (3-{3-[6-oxo-3-(2-phenoxyphenyl)pyridazin-1(6H)-yl]propyl}phenoxy)acetate Safety Data Sheet. MOLBASE Encyclopedia. Available at: [Link][9]

-

Titi, A., et al. (2019). Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link][7]

-

Bonday, Z. Q., et al. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. bioRxiv. Available at: [Link][8]

-

Dündar, Y., et al. (2007). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives. Arzneimittelforschung. Available at: [Link][10]

-

PubChem. (n.d.). 2-(4,5-Dichloro-6-oxopyridazin-1-yl)ethyl acetate. PubChem. Available at: [Link][4]

Sources

- 1. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. 2-(4,5-Dichloro-6-oxopyridazin-1-yl)ethyl acetate | C8H8Cl2N2O3 | CID 177781614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. ethyl (3-{3-[6-oxo-3-(2-phenoxyphenyl)pyridazin-1(6H)-yl]propyl}phenoxy)acetate|1034019-79-8 - MOLBASE Encyclopedia [m.molbase.com]

- 10. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Pyridazinone Compounds

Introduction: The Pyridazinone Scaffold - A Privileged Core in Modern Drug Discovery

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its inherent structural features, including hydrogen bond donors and acceptors, and the ease with which its ring positions can be functionalized, make it a versatile scaffold for designing novel therapeutic agents.[1][2] This adaptability allows for the fine-tuning of physicochemical properties and pharmacological profiles, leading to a broad spectrum of biological activities.[3] Over the past few decades, pyridazinone derivatives have been successfully developed and investigated for a wide array of therapeutic applications, including cardiovascular diseases, cancer, inflammation, and infectious diseases.[4][5][6]

This technical guide provides an in-depth exploration of the key biological activities of pyridazinone compounds, intended for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of action, present structure-activity relationship (SAR) insights, provide detailed experimental protocols for activity assessment, and summarize key data to offer a comprehensive resource for the scientific community.

Chapter 1: Cardiotonic and Vasodilatory Effects - Targeting Phosphodiesterases

Pyridazinone derivatives first gained significant attention for their cardiovascular effects, particularly as inhibitors of phosphodiesterase 3 (PDE3).[3] These compounds, often termed "inodilators," combine positive inotropic (increased heart muscle contractility) and vasodilatory actions, making them valuable in the treatment of congestive heart failure.[7]

Mechanism of Action: PDE3 Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for intracellular signal transduction. In cardiac muscle and vascular smooth muscle, PDE3 is a key regulator of cAMP levels.

Pyridazinone-based PDE3 inhibitors prevent the breakdown of cAMP.[8] In the heart, elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates several downstream targets, including L-type calcium channels and phospholamban. This results in an increased influx of calcium ions and enhanced sarcoplasmic reticulum calcium uptake and release, ultimately strengthening myocardial contraction. In vascular smooth muscle, increased cAMP levels also activate PKA, which leads to the inactivation of myosin light-chain kinase, resulting in muscle relaxation and vasodilation.[8]

Key Compounds and Structure-Activity Relationships (SAR)

Several pyridazinone derivatives have been developed as cardiotonic agents, with Pimobendan and Levosimendan being notable examples.[5] SAR studies have revealed that the pyridazinone lactam functionality is a critical determinant for PDE3-inhibitory activity.[9]

-

N-Substituents: For PDE3 inhibition, the nitrogen of the pyridazinone ring is preferably unsubstituted.[9]

-

C6-Position: The C6 position of the pyridazinone ring is a key point for modification. Bulky aromatic or heteroaromatic substituents at this position are often found in potent PDE3 inhibitors.

-

Dihydropyridazinones: 4,5-dihydro-3(2H)-pyridazinone derivatives have also shown significant antiplatelet and antihypertensive activities.[8]

Data Summary: In Vitro Activity of Pyridazinone-based Vasodilators

| Compound ID | Modification | Assay System | Endpoint | Value | Reference |

| Compound 9 | 2-position substitution | Isolated rat aorta | IC₅₀ | 0.051 µM | [8] |

| Compound 10 | N,O-dibenzyl derivative | Antiplatelet assay | IC₅₀ | 35.3 µM | [8] |

| Compounds 8a/8b | Pyrrole-substituted aryl | Isolated rat aorta | % Inhibition | 48.8 / 44.2 | [8] |

Experimental Protocol: In Vitro PDE3 Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of pyridazinone compounds against the PDE3 enzyme.

Principle: This assay measures the amount of cAMP remaining after incubation with the PDE3 enzyme and the test compound. The amount of cAMP is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Recombinant human PDE3 enzyme

-

cAMP standard

-

Test pyridazinone compounds

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

cAMP-specific antibody

-

cAMP-horseradish peroxidase (HRP) conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., H₂SO₄)

-

96-well microplate

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test pyridazinone compounds in the assay buffer. Also, prepare a vehicle control (e.g., DMSO).

-

Reaction Setup: In a 96-well plate, add the assay buffer, the test compound solution (or vehicle), and the PDE3 enzyme solution.

-

Initiation of Reaction: Add the cAMP substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a terminating agent (e.g., by boiling or adding a strong acid).

-

cAMP Quantification (ELISA): a. Coat a separate 96-well plate with a cAMP-specific antibody. b. Add the reaction mixtures from the PDE assay plate, along with the cAMP-HRP conjugate, to the antibody-coated plate. c. Incubate to allow for competitive binding. d. Wash the plate to remove unbound reagents. e. Add the HRP substrate and incubate until color develops. f. Add the stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: a. Generate a standard curve using the cAMP standards. b. Calculate the concentration of cAMP in each well based on the standard curve. c. Determine the percent inhibition for each concentration of the test compound. d. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) using non-linear regression analysis.

Self-Validation and Controls:

-

Positive Control: Include a known PDE3 inhibitor (e.g., milrinone) to validate the assay performance.

-

Negative Control: Wells with no enzyme to determine the background signal.

-

Vehicle Control: Wells with the vehicle (e.g., DMSO) to determine the maximum enzyme activity.

Chapter 2: Anticancer Activity - A Multi-Targeted Approach

The pyridazinone scaffold has emerged as a promising core for the development of potent anticancer agents that target various pathways involved in cancer cell growth and proliferation.[8] Several pyridazinone-based drugs, such as Olaparib (a PARP inhibitor), are already in clinical use for the treatment of various cancers.[8]

Mechanisms of Anticancer Action

Pyridazinone derivatives exert their anticancer effects through diverse mechanisms, including:

-

Kinase Inhibition: Many pyridazinones are designed to inhibit protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor angiogenesis and growth.[10] Some derivatives have also shown potent inhibitory activity against Fibroblast Growth Factor Receptor (FGFR).[8]

-

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors containing the pyridazinone core, like Olaparib and Talazoparib, are effective in treating cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.[8]

-

Tubulin Polymerization Inhibition: Certain pyridazinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8]

-

Induction of Apoptosis: Some compounds upregulate pro-apoptotic genes like p53 and Bax, while downregulating anti-apoptotic genes such as Bcl-2, thereby promoting programmed cell death in cancer cells.[10]

Data Summary: Anticancer Activity of Marketed Pyridazinone Derivatives

| Drug Name | Target | Approved Indications | IC₅₀ | Reference |

| Olaparib | PARP | Ovarian Cancer | 0.015 µM | [8] |

| Fluzoparib | PARP | Breast, Ovarian, Gastric Cancer | 1.46 nM | [8] |

| Talazoparib | PARP | Breast, Prostate Cancer | 0.0002 µM | [8] |

| E-7016 | c-Met/VEGFR2 | Melanoma | 0.04 µM | [8] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test pyridazinone compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: The next day, treat the cells with various concentrations of the pyridazinone compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. b. Plot the percentage of viability against the compound concentration. c. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ (concentration for 50% inhibition) value using non-linear regression analysis.

Causality and Experimental Choices:

-

Choice of Cell Line: The selection of cancer cell lines should be based on the therapeutic target of interest. For example, if targeting VEGFR-2, a cell line known to express this receptor, such as A549, would be appropriate.

-

Incubation Time: The treatment duration (e.g., 48 vs. 72 hours) is chosen to allow sufficient time for the compound to exert its cytotoxic or cytostatic effects.

Chapter 3: Anti-inflammatory and Antimicrobial Activities

The versatile pyridazinone scaffold has also been explored for its potential in combating inflammation and microbial infections.[1][11]

Anti-inflammatory Activity

Pyridazinone derivatives have been investigated as anti-inflammatory agents, with some compounds exhibiting potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[11][12][13] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[11] Some derivatives also act as PDE4 inhibitors, which are effective anti-inflammatory drugs.[1]

Antimicrobial Activity

Various pyridazinone derivatives have demonstrated significant antibacterial and antifungal activities.[14] Their mechanism of action can vary, but they often target essential microbial enzymes or cellular processes. The development of new pyridazinone-based antimicrobial agents is a promising area of research in the face of growing antibiotic resistance.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using a broth microdilution method.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test pyridazinone compounds

-

Positive control antibiotic (e.g., ciprofloxacin)

-

96-well microplates

-

Spectrophotometer or plate reader

Procedure:

-

Compound Preparation: Prepare a two-fold serial dilution of the test compounds in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium.

-

Inoculation: Add the microbial inoculum to all wells containing the test compounds, positive control, and a growth control (no compound).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (growth) or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound where no visible growth is observed.

Conclusion and Future Perspectives

The pyridazinone scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its structural versatility has allowed for the development of compounds with a remarkable range of biological activities, from potent cardiotonic and anticancer agents to promising anti-inflammatory and antimicrobial candidates. The continued exploration of this privileged structure, coupled with rational drug design and a deeper understanding of its interactions with biological targets, holds immense potential for the development of next-generation therapeutics to address unmet medical needs. Future research will likely focus on creating more selective and potent pyridazinone derivatives with improved pharmacokinetic profiles and reduced off-target effects.

References

-

SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative examples of biologically active drugs containing pyridazine moiety. Retrieved from [Link]

-

American Chemical Society. (2026, January 9). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. Retrieved from [Link]

-

PubMed. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Retrieved from [Link]

-

RSC Publishing. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Retrieved from [Link]

-

PubMed. (n.d.). Anti-inflammatory activity of pyridazinones: A review. Retrieved from [Link]

-

ResearchGate. (2025, August 10). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast | Request PDF. Retrieved from [Link]

-

MDPI. (2022, June 10). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules | Request PDF. Retrieved from [Link]

-

Bentham Science. (2024, December 24). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from [Link]

-

Journal of Chemical Reviews. (n.d.). Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. Retrieved from [Link]

-

Semantic Scholar. (2013, October 3). The Study of Pyridazine Compounds on Prostanoids: Inhibitors of COX, cAMP Phosphodiesterase, and TXA. Retrieved from [Link]

-

Semantic Scholar. (2022, June 10). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Retrieved from [Link]

-

PubMed. (2008, May 15). Novel anti-inflammatory agents based on pyridazinone scaffold; design, synthesis and in vivo activity. Retrieved from [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. jchemrev.com [jchemrev.com]

- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Ethyl (6-oxopyridazin-1(6H)-yl)acetate: A Technical Guide to Target Identification and Validation

Abstract

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. Ethyl (6-oxopyridazin-1(6H)-yl)acetate, a member of this versatile chemical class, represents a promising starting point for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the most promising therapeutic targets for this compound and its derivatives. By integrating established knowledge of the pyridazinone pharmacophore with cutting-edge research, we delineate a strategic approach for researchers, scientists, and drug development professionals to explore its potential in oncology and inflammatory diseases. This guide details the scientific rationale, step-by-step experimental protocols for target validation, and visual workflows to facilitate a robust and efficient investigation into the mechanism of action of this intriguing molecule.

Introduction: The Pyridazinone Core - A Scaffold of Therapeutic Versatility

Pyridazinone and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds that have garnered significant interest in drug discovery.[1][2] The unique electronic and structural features of the pyridazinone ring allow for diverse substitutions, leading to a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[3][4][5] Ethyl (6-oxopyridazin-1(6H)-yl)acetate, the subject of this guide, features the core 3(2H)-pyridazinone structure, making it an ideal candidate for exploring these validated therapeutic avenues.

This guide will focus on three high-potential therapeutic targets, selected based on recent and compelling evidence for their modulation by pyridazinone-containing molecules:

-

Protein Arginine Methyltransferase 5 (PRMT5): A novel and exciting target in oncology, particularly for cancers with specific genetic deletions.

-

Cyclooxygenase-2 (COX-2): A clinically validated target for anti-inflammatory therapies.

-

c-Met Kinase: A receptor tyrosine kinase implicated in various cancers.

For each target, we will provide the scientific rationale for its selection, detailed protocols for in vitro and cell-based validation, and visual representations of the relevant pathways and experimental workflows.

A Novel Frontier in Oncology: Targeting PRMT5

Recent groundbreaking research has identified halogenated pyridazinone derivatives as first-in-class covalent inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).[6][7] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating key cellular processes such as gene expression, mRNA splicing, and DNA damage response.[1] PRMT5 is overexpressed in numerous cancers and represents a synthetic lethal target in tumors with methylthioadenosine phosphorylase (MTAP) gene deletion, a common event in various malignancies.[6][7] The discovery that a pyridazinone scaffold can covalently bind to a cysteine residue in PRMT5 opens up a compelling avenue for the development of targeted cancer therapies.[6][7]

Scientific Rationale

The working hypothesis is that the 6-oxopyridazin-1(6H)-yl moiety of Ethyl (6-oxopyridazin-1(6H)-yl)acetate can be chemically modified (e.g., through halogenation at the 4 and 5 positions) to mimic the activity of the reported covalent PRMT5 inhibitors. These inhibitors function by disrupting the interaction between PRMT5 and its substrate adaptor proteins, such as RIOK1, which is essential for the methylation of a subset of PRMT5 substrates.[6][8]

Signaling Pathway: PRMT5 and Substrate Adaptor Interaction

Caption: PRMT5 signaling and inhibition workflow.

Experimental Validation Protocols

This assay quantitatively measures the disruption of the PRMT5-RIOK1 interaction by a test compound.[6]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP.

-

Recombinant human PRMT5:WDR77 complex.

-

Fluorescein-labeled peptide derived from the PRMT5-binding motif (PBM) of RIOK1.

-

Test compound (Ethyl (6-oxopyridazin-1(6H)-yl)acetate derivative) serially diluted in DMSO.

-

-

Assay Procedure:

-

In a 384-well, black, low-volume microplate, add 10 µL of PRMT5:WDR77 complex (e.g., 20 nM final concentration) to each well.

-

Add 100 nL of serially diluted test compound or DMSO (vehicle control).

-

Add 10 µL of the fluorescently labeled RIOK1 peptide (e.g., 10 nM final concentration).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

-

To assess covalent inhibition, measure FP at multiple time points (e.g., 10, 30, 60, 120 minutes).[7]

-

-

Data Analysis:

-

Measure fluorescence polarization using a suitable plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A time-dependent decrease in IC50 suggests a covalent binding mechanism.[7]

-

This assay confirms the disruption of the PRMT5-RIOK1 interaction within a cellular context.[7]

Protocol:

-

Cell Line Engineering:

-

Generate a stable cell line (e.g., HEK293T) co-expressing PRMT5 fused to the LgBiT subunit and RIOK1 fused to the SmBiT subunit of the NanoLuc® luciferase.

-

-

Assay Procedure:

-

Seed the engineered cells into a 96-well white plate and incubate overnight.

-

Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 6 hours).

-

Add the Nano-Glo® Live Cell Substrate to the wells.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

A decrease in luminescence indicates disruption of the PRMT5-RIOK1 interaction.

-

Calculate the cellular IC50 value from the dose-response curve.

-

The Classical Target: COX-2 Inhibition for Anti-Inflammatory Activity

The pyridazinone scaffold is a well-known pharmacophore in the design of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[2] Selective COX-2 inhibitors offer the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

Scientific Rationale

Numerous pyridazinone derivatives have demonstrated potent and selective COX-2 inhibitory activity.[9][10] The structural features of Ethyl (6-oxopyridazin-1(6H)-yl)acetate are amenable to modifications known to enhance COX-2 inhibition, suggesting that this compound or its analogs could be effective anti-inflammatory agents.

Signaling Pathway: Arachidonic Acid Metabolism and COX-2 Inhibition

Caption: COX-2 inflammatory pathway and inhibition.

Experimental Validation Protocol

This is a high-throughput assay to determine the inhibitory activity of a compound against purified COX-2 enzyme.[2][11]

Protocol:

-

Reagent Preparation (based on commercially available kits like Abcam ab283401 or Sigma-Aldrich MAK399):

-

COX Assay Buffer.

-

COX Probe (e.g., OxiRed™ Probe).

-

COX Cofactor.

-

Human Recombinant COX-2 enzyme.

-

Arachidonic Acid (substrate).

-

Celecoxib (positive control inhibitor).

-

Test compound serially diluted in DMSO.

-

-

Assay Procedure:

-

In a 96-well white opaque plate, add COX Assay Buffer.

-

Add the test compound dilutions or controls (DMSO for enzyme control, Celecoxib for inhibitor control).

-

Add the COX Cofactor and COX Probe to all wells.

-

Initiate the reaction by adding the COX-2 enzyme to all wells except the background control.

-

Incubate for 5-10 minutes at room temperature.

-

Add Arachidonic Acid to all wells to start the enzymatic reaction.

-

Measure fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes at room temperature.

-

-

Data Analysis:

-

Choose two time points in the linear range of the reaction progress curves.

-

Calculate the rate of reaction for all samples.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Calculate the IC50 value from the dose-response curve.

-

Comparative Data for Pyridazinone-Based COX-2 Inhibitors

| Compound Reference | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Pyridazinone Derivative 7[12] | 17.88 | 20.16 |

| Pyridazinone Derivative 12[12] | 16.52 | 22.11 |

| Pyridazinone Derivative 6b[9] | 180 | 6.33 |

| Celecoxib (Reference)[12] | 18.10 | 18.39 |

Targeting Oncogenic Signaling: c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and migration.[13] Aberrant c-Met signaling is a key driver in the development and progression of many human cancers. Consequently, c-Met has emerged as a significant target for cancer therapy. Several pyridazinone-based compounds have been developed as potent and selective c-Met inhibitors.[14][15]

Scientific Rationale

The structural framework of Ethyl (6-oxopyridazin-1(6H)-yl)acetate provides a versatile scaffold that can be elaborated to fit into the ATP-binding pocket of the c-Met kinase domain. Structure-activity relationship (SAR) studies of known pyridazinone-based c-Met inhibitors can guide the rational design of novel derivatives of the title compound with potent anti-cancer activity.[14]

Signaling Pathway: c-Met Activation and Downstream Effects

Caption: c-Met signaling cascade and point of inhibition.

Experimental Validation Protocols

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of recombinant c-Met kinase by quantifying ATP consumption.[16][17]

Protocol:

-

Reagent Preparation (e.g., using a kit like BPS Bioscience #79565):

-

Kinase Assay Buffer.

-

Recombinant c-Met enzyme.

-

Substrate (e.g., Poly(Glu,Tyr) 4:1).

-

ATP.

-

ADP-Glo™ Reagent.

-

Test compound serially diluted in DMSO.

-

-

Assay Procedure:

-

In a 96-well white plate, add the test compound or DMSO control.

-

Add the c-Met enzyme and substrate solution to each well.

-

Initiate the reaction by adding ATP.

-

Incubate for a specified time (e.g., 45 minutes) at 30°C.

-

Stop the kinase reaction and measure the remaining ATP by adding ADP-Glo™ Reagent, which converts ADP to ATP.

-

Add Kinase Detection Reagent to convert the ATP into a luminescent signal.

-

Measure luminescence with a plate reader.

-

-

Data Analysis:

-

A lower luminescent signal corresponds to higher kinase activity (more ATP consumed).

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

This assay measures the inhibition of c-Met autophosphorylation in a cellular context.[13]

Protocol:

-

Cell Culture and Treatment:

-

Use a cancer cell line with high c-Met expression (e.g., MKN-45 gastric cancer cells).

-

Seed cells in a 96-well plate and allow them to adhere.

-

Starve the cells (e.g., in serum-free media) for several hours.

-

Pre-treat cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with HGF (if not constitutively active) for a short period (e.g., 15 minutes).

-

-

Cell Lysis and ELISA:

-

Lyse the cells and collect the protein extracts.

-

Use a sandwich ELISA kit for phosphorylated c-Met (e.g., Sigma-Aldrich CS0590).

-

Add cell lysates to wells pre-coated with a capture antibody for total c-Met.

-

Incubate, wash, and then add a detection antibody specific for phosphorylated c-Met (e.g., pTyr1234/1235).

-

Add a secondary HRP-conjugated antibody, followed by a chromogenic substrate.

-

Measure absorbance using a microplate reader.

-

-

Data Analysis:

-

Normalize the phospho-c-Met signal to the total protein concentration.

-

Calculate the percentage of inhibition of c-Met phosphorylation.

-

Determine the cellular IC50 value.

-

Comparative Data for Pyridazinone-Based c-Met Inhibitors

| Compound Reference | c-Met Kinase IC50 (nM) |

| Pyridazinone Derivative 19[14] | Highly Potent (specific value not disclosed) |

| Pyridazinone Derivative 52[15] | 0.8 |

| Foretinib (Reference)[15] | (Value varies by assay) |

| Cabozantinib (Reference)[18] | 5.4 |

Conclusion and Future Directions

Ethyl (6-oxopyridazin-1(6H)-yl)acetate belongs to the pyridazinone class of compounds, a scaffold renowned for its therapeutic versatility. This guide has outlined a clear and technically detailed roadmap for investigating its potential as a modulator of three high-value therapeutic targets: PRMT5, COX-2, and c-Met kinase. The recent discovery of pyridazinones as covalent PRMT5 inhibitors offers a particularly exciting and novel direction for anticancer drug discovery.

By employing the detailed protocols and workflows presented herein, researchers can systematically evaluate the activity of Ethyl (6-oxopyridazin-1(6H)-yl)acetate and its rationally designed derivatives. A comprehensive screening cascade, beginning with in vitro enzymatic assays and progressing to cell-based target engagement and functional assays, will be crucial for elucidating the mechanism of action and advancing the most promising candidates toward preclinical development. The integration of structural biology and computational modeling will further empower the optimization of this promising chemical scaffold into next-generation therapeutics.

References

-

Bikkavilli, R. K., Avasarala, S., Van Scoyk, M., Karuppusamy Rathinam, M. K., Tauler, J., Borowicz, S., & Winn, R. A. (2022). In vitro Methylation Assay to Study Protein Arginine Methylation. Journal of Visualized Experiments. [Link]

-

Boriack-Sjodin, P. A., et al. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. bioRxiv. [Link]

-

Boriack-Sjodin, P. A., et al. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. Journal of Medicinal Chemistry. [Link]

-

BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

- Dal Piaz, V., & Giovannoni, M. P. (2000). Pyridazines and pyridazinones: a review of their anti-inflammatory and analgesic properties. Current medicinal chemistry, 7(5), 501–516.

-

Gonsalvez, G. B., et al. (2022). Molecular basis for substrate recruitment to the PRMT5 methylosome. Cell Reports. [Link]

-

Hu, Y., et al. (2016). Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. European journal of medicinal chemistry, 108, 566–579. [Link]

-

Hassan, G. S., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic chemistry, 148, 107623. [Link]

-

Liu, F., et al. (2019). Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors. ACS medicinal chemistry letters, 10(6), 910–915. [Link]

- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2023). Current Organic Synthesis.

- A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (2019). Cardiovascular & Hematological Agents in Medicinal Chemistry.

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

-

BellBrook Labs. (n.d.). PRMT5 Activity Assay. Retrieved from [Link]

- Auld, D. S., & Inglese, J. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.

-

Lee, H. J., et al. (2020). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 25(11), 2589. [Link]

-

Sharma, D., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules, 25(9), 2030. [Link]

-

BPS Bioscience. (n.d.). Chemi-Verse™ c-MET(del 963-1009) Kinase Assay Kit. Retrieved from [Link]

-

Singh, J., et al. (2019). Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. Oriental Journal of Chemistry, 35(1). [Link]

-

Reaction Biology. (n.d.). MET Cellular Phosphorylation Assay Service. Retrieved from [Link]

-

Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. Molecules, 23(7), 1572. [Link]

Sources

- 1. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. m.youtube.com [m.youtube.com]

- 4. RioK1, a New Interactor of Protein Arginine Methyltransferase 5 (PRMT5), Competes with pICln for Binding and Modulates PRMT5 Complex Composition and Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction | bioRxiv [biorxiv.org]

- 7. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular basis for substrate recruitment to the PRMT5 methylosome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Pyridazinone-Containing Compounds: Focus on PRMT5 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: The Versatile Pyridazinone Scaffold

The pyridazinone moiety is a privileged heterocyclic scaffold in medicinal chemistry, serving as the core structure for a multitude of biologically active compounds.[1][2] Derivatives of this six-membered ring system have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, cardiovascular, and anticancer effects.[1][2][3][4] This guide will delve into a specific, well-elucidated mechanism of action for a class of pyridazinone-containing molecules: the covalent inhibition of Protein Arginine Methyltransferase 5 (PRMT5). While other mechanisms for pyridazinone derivatives exist, such as the inhibition of carbonic anhydrase, COX-2, and 5-LOX, or modulation of cardiovascular targets like phosphodiesterases, the depth of available data on PRMT5 inhibition provides an excellent framework for a detailed technical exploration.[5][6]

This document will provide a comprehensive overview of the PRMT5 inhibitory mechanism, supported by experimental evidence and methodologies, to empower researchers in their drug discovery and development endeavors.

The Central Target: Protein Arginine Methyltransferase 5 (PRMT5)

PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a wide array of substrate proteins.[7] This post-translational modification plays a pivotal role in numerous cellular processes, including gene expression, mRNA splicing, ribosome biogenesis, and the DNA damage response.[7] Given its essential functions, it is not surprising that PRMT5 is indispensable for the survival of most cell lines.[7]

The dysregulation of PRMT5 activity has been implicated in various cancers, making it an attractive therapeutic target.[8][9] Pharmacological inhibition of PRMT5 presents a promising strategy, particularly in cancers with deletions of the methylthioadenosine phosphorylase (MTAP) gene, which creates a synthetic lethal vulnerability.[8][10]

Covalent Inhibition of PRMT5 by a Halogenated Pyridazinone: A Detailed Mechanism

Recent studies have identified a class of halogenated pyridazinone-containing compounds that act as first-in-class inhibitors of the PRMT5-substrate adaptor interaction.[7][8] These compounds do not target the catalytic pocket directly but instead bind to the interface between PRMT5 and its substrate adaptor proteins (SAPs).[7][8]

The Covalent Interaction

The core of this mechanism lies in the formation of a covalent bond between the halogenated pyridazinone moiety and a specific cysteine residue, Cysteine 278 (Cys278), on PRMT5.[7][8] This covalent modification effectively and irreversibly blocks the binding of SAPs, which are essential for the methylation of a subset of PRMT5 substrates.[7][8]

Disruption of Protein-Protein Interactions

By covalently modifying Cys278 at the PRMT5-PBM (peptide-binding motif) interface, these inhibitors physically obstruct the docking of SAPs like RIOK1.[7][8] This disruption of the PRMT5-RIOK1 complex prevents the subsequent methylation of downstream substrates, leading to the observed cellular effects.[7][8]

Downstream Consequences

The inhibition of PRMT5-SAPs interaction and subsequent reduction in substrate methylation leads to several downstream cellular consequences, including:

-

Reduced Substrate Methylation: A direct and measurable outcome is the decrease in symmetrically dimethylated arginine (SDMA) on PRMT5 substrates.[8]

-

Anti-proliferative Effects: By interfering with essential cellular processes, these inhibitors exhibit anti-proliferative activity in cancer cell lines.[11]

-

Suppression of Colony Formation and Migration: Inhibition of PRMT5 has been shown to significantly reduce the ability of cancer cells to form colonies and migrate.[11]

Experimental Workflows for Characterizing PRMT5 Inhibition

The following section outlines key experimental protocols to investigate and validate the mechanism of action of pyridazinone-based PRMT5 inhibitors.

Workflow for Assessing Covalent Modification

Caption: Workflow for confirming covalent modification of PRMT5.

Protocol: Intact Protein Mass Spectrometry

-

Protein Preparation: Purify the PRMT5/WDR77 complex.

-

Compound Incubation: Incubate the protein complex with the pyridazinone inhibitor at various concentrations and time points.

-

LC-MS Analysis: Analyze the samples using liquid chromatography coupled to a high-resolution mass spectrometer.

-

Data Analysis: Deconvolute the mass spectra to determine the intact mass of PRMT5. A mass shift corresponding to the molecular weight of the inhibitor (minus any leaving groups) confirms covalent binding.[8]

Signaling Pathway of PRMT5 Inhibition

Caption: Signaling pathway of PRMT5 inhibition by a halogenated pyridazinone.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context.

-

Cell Treatment: Treat intact cells with the pyridazinone inhibitor or vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge to pellet precipitated proteins.

-

Western Blot Analysis: Analyze the soluble fraction for PRMT5 levels by Western blot.

-

Data Analysis: Covalent binding of the inhibitor will stabilize PRMT5, resulting in a higher melting temperature compared to the vehicle-treated control.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative PRMT5 covalent inhibitor, BRD0639.[8]

| Parameter | Value | Description |

| Cellular EC50 | 3 µM | Effective concentration for 50% of PRMT5 adduct formation in cells.[8] |

| RIOK1 Binding IC50 (Permeabilized Cells) | 7.5 µM | Inhibitory concentration for 50% disruption of PRMT5-RIOK1 binding.[8] |

| RIOK1 Binding IC50 (Living Cells) | 16 µM | Inhibitory concentration for 50% disruption of PRMT5-RIOK1 binding.[8] |

Broader Context: Other Mechanisms of Pyridazinone Derivatives

While the focus of this guide is on PRMT5 inhibition, it is important to acknowledge the diverse biological activities of the pyridazinone scaffold.

-

Anti-inflammatory and Analgesic Activity: Some pyridazinone derivatives exhibit anti-inflammatory and analgesic properties, with some studies suggesting mechanisms involving the inhibition of COX-2 and 5-LOX.[6][12]

-

Cardiovascular Effects: Certain pyridazinone-containing compounds have shown positive inotropic and vasodilator effects, potentially through the inhibition of phosphodiesterase III.[5][13]

-

Anticancer Activity via EED Inhibition: Recent research has identified pyridazinone-based molecules as potent inhibitors of Embryonic Ectoderm Development (EED), a core subunit of the Polycomb Repressive Complex 2 (PRC2), presenting another avenue for cancer therapy.[11]

-

Antibacterial Activity: Some novel pyridazinone derivatives have demonstrated broad-spectrum antibacterial activity.[14]

The versatility of the pyridazinone core underscores its importance in medicinal chemistry and highlights the potential for developing novel therapeutics with diverse mechanisms of action.

Conclusion and Future Directions

The covalent inhibition of PRMT5 by halogenated pyridazinones represents a well-defined and compelling mechanism of action with significant therapeutic potential, particularly in oncology. The experimental workflows and data presented in this guide provide a framework for researchers to investigate and characterize similar compounds.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of pyridazinone-based PRMT5 inhibitors.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To assess the drug-like properties of lead compounds.

-

In Vivo Efficacy Studies: To evaluate the therapeutic potential in relevant animal models.

By leveraging a deep understanding of the mechanism of action, the scientific community can continue to unlock the full therapeutic potential of the versatile pyridazinone scaffold.

References

-

Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC. Available at: [Link]

-

Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction | bioRxiv. Available at: [Link]

-

Bioactive Potential of Ethyl Acetate Extract from Prosopis laevigata: Antimicrobial and Anti-Inflammatory Effects - MDPI. Available at: [Link]

-

Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - bioRxiv. Available at: [Link]

-

Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed. Available at: [Link]

-

Synthesis, crystal structure, antibacterial activity and computational investigations of ethyl-2-(4-[(benzofuran-2-yl)methyl]-3-methyl-6-oxopyridazin-1(6H)-yl) acetate - ResearchGate. Available at: [Link]

-

The cardiovascular pharmacology of ICI 170777 ((6RS)-6-methyl-5-(pyrid-4-yl)-3H,6H-1,3,4- thiadiazin-2-one) a novel compound with positive inotropic and vasodilator effects - PubMed. Available at: [Link]

-

Cardiac effects of the novel pyridazinone derivative 6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2-hydroxypropylamino]- 2- methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H) pyridazinone monoethyl maleate and its metabolite in isolated heart preparations of guinea pigs and dogs - PubMed. Available at: [Link]

-

Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC - NIH. Available at: [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Available at: [Link]

-

Ethyl Acetate Fraction of Adenophora triphylla var. japonica Inhibits Migration of Lewis Lung Carcinoma Cells by Suppressing Macrophage Polarization toward an M2 Phenotype - PubMed. Available at: [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar. Available at: [Link]

-

Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - NIH. Available at: [Link]

-

Ceiba pentandra ethyl acetate extract improves doxorubicin antitumor outcomes against chemically induced liver cancer in rat model: a study supported by UHPLC-Q-TOF-MS/MS identification of the bioactive phytomolecules - PMC - NIH. Available at: [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication. Available at: [Link]

-

Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity | Request PDF - ResearchGate. Available at: [Link]

-

The Cancer Prevention, Anti-Inflammatory and Anti-Oxidation of Bioactive Phytochemicals Targeting the TLR4 Signaling Pathway - MDPI. Available at: [Link]

-

Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - MDPI. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer - PubMed. Available at: [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. Available at: [Link]

-

PRMT5: A Promising Synthetical Lethal Target for MTAP-Deleted Cancers - ResearchGate. Available at: [Link]

Sources

- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]